N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide
Übersicht
Beschreibung
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide, also known as E-4031, is a potent and selective blocker of the rapidly activating delayed rectifier potassium current (IKr) in cardiac cells. This compound has been extensively studied for its potential application in the treatment of cardiac arrhythmias and as a tool for investigating the mechanisms underlying cardiac repolarization.
Wirkmechanismus
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide binds to the pore-forming subunit of the IKr channel, blocking the flow of potassium ions through the channel and thereby prolonging the repolarization phase of the cardiac action potential. This effect can lead to the development of early afterdepolarizations and triggered activity, which are associated with the development of cardiac arrhythmias.
Biochemical and Physiological Effects
In addition to its effects on cardiac repolarization, N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of certain cancer cell lines and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide is a highly selective and potent blocker of IKr, making it a useful tool for investigating the role of this channel in cardiac repolarization and arrhythmogenesis. However, its effects on other ion channels and cellular processes must be carefully considered when interpreting experimental results. Additionally, the potential for off-target effects and toxicity must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide. One area of interest is the development of more selective and potent blockers of IKr that could be used as therapeutic agents for the treatment of cardiac arrhythmias. Another area of interest is the investigation of the role of IKr in other physiological and pathological processes, such as neuronal excitability and epilepsy. Finally, the development of new methods for the synthesis and purification of N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide and related compounds could lead to improved tools for investigating the mechanisms underlying cardiac repolarization and arrhythmogenesis.
Wissenschaftliche Forschungsanwendungen
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide has been widely used in scientific research to investigate the role of IKr in cardiac repolarization and the mechanisms underlying cardiac arrhythmias. It has been shown to block IKr in a dose-dependent manner, leading to prolongation of the cardiac action potential duration and QT interval on the electrocardiogram.
Eigenschaften
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-13-18(16,17)11-7-5-10(6-8-11)14-12(15)9(2)3/h5-9,13H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAMSPGZLUIFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.